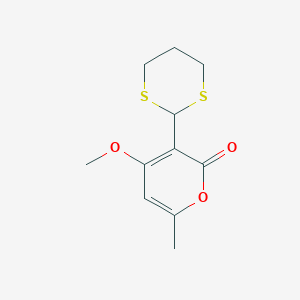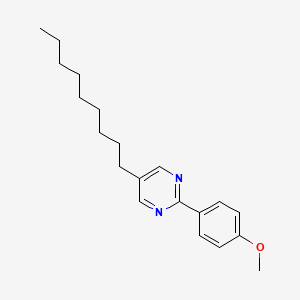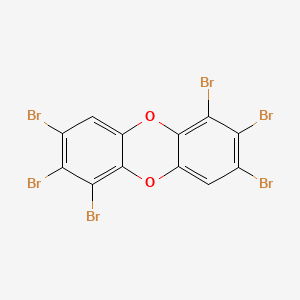
4-Phenylpyridine-2,6-dicarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Phenylpyridine-2,6-dicarbonitrile is a heterocyclic organic compound with the molecular formula C13H7N3 It is characterized by a pyridine ring substituted with a phenyl group at the 4-position and two cyano groups at the 2 and 6 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenylpyridine-2,6-dicarbonitrile typically involves the reaction of 3-oxo-3-phenylpropanenitrile with 4-chlorobenzaldehyde and ammonium acetate in glacial acetic acid. The reaction is carried out under an argon atmosphere at 120°C for 12 hours . Another method involves the use of tetrachlorosilane and zinc chloride as a binary reagent for the efficient synthesis of 2-amino-6-chloropyridine-3,5-dicarbonitrile derivatives .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate modifications to reaction conditions and purification processes.
Análisis De Reacciones Químicas
Types of Reactions: 4-Phenylpyridine-2,6-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the cyano groups to amines.
Substitution: The phenyl and cyano groups can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols under basic or acidic conditions.
Major Products Formed:
Oxidation: Pyridine derivatives with oxidized functional groups.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Phenylpyridine-2,6-dicarbonitrile has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-Phenylpyridine-2,6-dicarbonitrile and its derivatives involves interactions with various molecular targets and pathways. For instance, its derivatives have been studied as positive allosteric modulators at the M1 muscarinic acetylcholine receptors, which are potential targets for treating cognitive deficits in conditions such as Alzheimer’s disease . The compound’s ability to modulate receptor activity is attributed to its interaction with the receptor’s allosteric sites, enhancing the receptor’s response to its endogenous ligand, acetylcholine.
Comparación Con Compuestos Similares
2,6-Pyridinedicarbonitrile: A closely related compound with similar structural features but without the phenyl group at the 4-position.
2,6-Dicyanopyridine: Another similar compound used in the synthesis of various heterocyclic derivatives.
2-Amino-6-chloro-4-phenylpyridine-3,5-dicarbonitrile: A derivative with additional amino and chloro substituents.
Uniqueness: 4-Phenylpyridine-2,6-dicarbonitrile is unique due to the presence of both phenyl and cyano groups, which confer distinct electronic properties and reactivity
Propiedades
Número CAS |
106023-87-4 |
|---|---|
Fórmula molecular |
C13H7N3 |
Peso molecular |
205.21 g/mol |
Nombre IUPAC |
4-phenylpyridine-2,6-dicarbonitrile |
InChI |
InChI=1S/C13H7N3/c14-8-12-6-11(7-13(9-15)16-12)10-4-2-1-3-5-10/h1-7H |
Clave InChI |
OAYOQSZHLOLFEE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC(=NC(=C2)C#N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![({[(Prop-2-en-1-yl)oxy]carbonyl}amino)ethanethioic S-acid](/img/structure/B14334260.png)
![N,N'-[1-(3,4-Dimethoxyphenyl)ethane-1,2-diyl]diacetamide](/img/structure/B14334264.png)

![2-Methylidene-6-oxabicyclo[3.1.0]hexane](/img/structure/B14334284.png)


![5H-Thiazolo[3,2-c]pyrimidin-5-one, 2,3-dihydro-7-methyl-3-methylene-](/img/structure/B14334296.png)


![2-{11-[1,1-Dimethyl-3-(2,2,2-trifluoroethyl)-1,3-dihydro-2H-benzo[e]indol-2-ylidene]undeca-1,3,5,7,9-pentaen-1-yl}-1,1-dimethyl-3-(2,2,2-trifluoroethyl)-1H-benzo[e]indol-3-ium perchlorate](/img/structure/B14334326.png)
